1-(4-Methylbenzene-1-seleninyl)-2-nitrobenzene
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Overview
Description
1-(4-Methylbenzene-1-seleninyl)-2-nitrobenzene is an organoselenium compound characterized by the presence of a seleninyl group attached to a benzene ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-seleninyl)-2-nitrobenzene typically involves the reaction of 4-methylbenzeneseleninic acid with 2-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzene-1-seleninyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The seleninyl group can be further oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(4-Methylbenzene-1-seleninyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Its derivatives may exhibit biological activity, making it a candidate for studying enzyme inhibition or as a potential therapeutic agent.
Medicine: The compound’s unique properties could be explored for developing new drugs or diagnostic tools.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-seleninyl)-2-nitrobenzene involves its interaction with molecular targets through its seleninyl and nitro groups. The seleninyl group can participate in redox reactions, while the nitro group can undergo reduction or substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Comparison with Similar Compounds
4-Methylbenzeneseleninic acid: Similar structure but lacks the nitro group.
2-Nitrobenzeneseleninic acid: Similar structure but lacks the methyl group.
4-Methylbenzenesulfonyl chloride: Similar structure but contains a sulfonyl group instead of a seleninyl group.
Uniqueness: 1-(4-Methylbenzene-1-seleninyl)-2-nitrobenzene is unique due to the presence of both seleninyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for research.
Properties
CAS No. |
62171-54-4 |
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Molecular Formula |
C13H11NO3Se |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
1-(4-methylphenyl)seleninyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO3Se/c1-10-6-8-11(9-7-10)18(17)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
ZPLHMANRJXGBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se](=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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